1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol
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Description
1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.33. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis Applications
Oxidation and Disulfide Formation
A study demonstrated the base-free oxidation of thiols to disulfides using selenium ionic liquid, showcasing an efficient method for synthesizing symmetrical disulfides from thiols. This process is applicable to aromatic, aliphatic, and functionalized thiols, providing disulfides in good to excellent yields. Microwave acceleration and the recyclability of the catalyst were also noted advantages (Thurow et al., 2011).
Ionic Liquid as Catalyst and Solvent
Research highlighted the remarkable effect of basic ionic liquids in catalyzing Michael addition and alkylation of active methylene compounds. These catalytic processes are essential in organic synthesis, indicating the utility of ionic liquids in facilitating chemical reactions without the need for organic solvents. The study emphasized the environmental benefits and recyclability of the ionic liquid used in these reactions (Ranu et al., 2007).
Sulfonylation and Acetalization Reactions
Another application involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for Friedel-Crafts sulfonylation reactions. This study showcased enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, highlighting the effectiveness of ionic liquids in promoting sulfonylation reactions (Nara et al., 2001). Additionally, acidic ionic liquid [bmim]HSO4 was found efficient for acetalization and thioacetalization of carbonyl compounds, further emphasizing the versatility of ionic liquids in catalysis and synthesis (Gupta et al., 2007).
Unique Chemical Syntheses
Synthesis of 4-Aryl-1-thia-3,4a,9-triazafluorene-2-selones
An efficient one-pot route was developed for synthesizing 4-aryl-1-thia-3,4a,9-triazafluorene-2-selones. This process is characterized by mild conditions, short reaction times, and high product yields, showcasing the potential of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol in complex chemical syntheses (Etesam et al., 2022).
Properties
IUPAC Name |
3-(3-methylbutyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBBILWOSMHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.